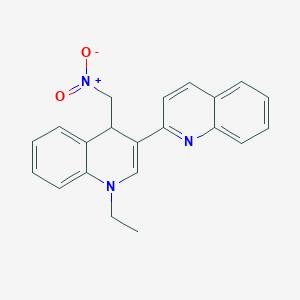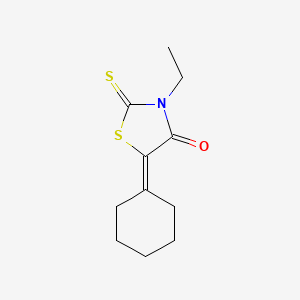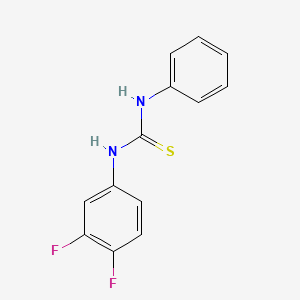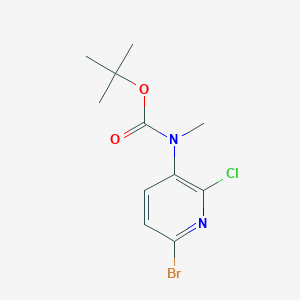![molecular formula C29H18ClNO6 B15151323 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)
2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of new therapeutic agents . This compound, with its unique combination of furan, phenyl, and quinoline moieties, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods can be adapted to introduce the furan and phenyl groups at specific positions on the quinoline ring. Industrial production methods often utilize microwave irradiation and palladium-catalyzed cross-coupling reactions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit enzymes like lysozyme and β-glucuronidase, which are involved in inflammatory processes . The furan and phenyl groups may enhance the compound’s binding affinity to these enzymes, leading to increased biological activity. Additionally, the compound may interfere with DNA replication and protein synthesis in bacterial and cancer cells, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE include other quinoline derivatives such as:
2-(Furan-2-yl)-4-phenoxy-quinoline: Known for its enzyme inhibitory activity.
Amino-acetamide inhibitors of aggrecanase-2: Studied for their potential in treating osteoarthritis.
Pyrimidine-derived indole ribonucleosides: Investigated for their antiproliferative and antiviral activities. What sets 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE apart is its unique combination of furan, phenyl, and quinoline moieties, which may confer enhanced biological activity and specificity.
Propriétés
Formule moléculaire |
C29H18ClNO6 |
|---|---|
Poids moléculaire |
511.9 g/mol |
Nom IUPAC |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H18ClNO6/c30-20-11-7-18(8-12-20)25-16-23(22-4-1-2-5-24(22)31-25)28(33)36-17-26(32)19-9-13-21(14-10-19)37-29(34)27-6-3-15-35-27/h1-16H,17H2 |
Clé InChI |
SOYATLDKJWGKIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151258.png)
![N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B15151263.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)

![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)


![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
